molecular formula C21H52O6Si5 B020074 1,2,3,4,6-Pentakis-O-(trimethylsilyl) alpha-D-Galactose CAS No. 32166-80-6

1,2,3,4,6-Pentakis-O-(trimethylsilyl) alpha-D-Galactose

Cat. No.: B020074
CAS No.: 32166-80-6
M. Wt: 541.1 g/mol
InChI Key: PPFHNIVPOLWPCF-XDWAVFMPSA-N
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Description

1,2,3,4,6-Pentakis-O-(trimethylsilyl) alpha-D-Galactose (CAS: 32166-80-6) is a fully silylated derivative of D-galactose, where all hydroxyl groups are substituted with trimethylsilyl (TMS) ether groups. This compound is primarily utilized in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS), to enhance volatility and thermal stability for carbohydrate analysis . Its molecular formula is C₂₁H₅₂O₆Si₅ (based on analogous silylated sugars), with a molecular weight of approximately 613.3 g/mol .

Properties

IUPAC Name

trimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H52O6Si5/c1-28(2,3)22-16-17-18(24-29(4,5)6)19(25-30(7,8)9)20(26-31(10,11)12)21(23-17)27-32(13,14)15/h17-21H,16H2,1-15H3/t17-,18+,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFHNIVPOLWPCF-XDWAVFMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCC1C(C(C(C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H52O6Si5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60423817
Record name .alpha.-Galactose, TMS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32166-80-6
Record name .alpha.-Galactose, TMS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60423817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Silylation Using Trimethylsilyl Chloride (TMSCl)

The most widely adopted method involves reacting alpha-D-galactose with excess TMSCl in the presence of a Brønsted base. Pyridine or hexamethyldisilazane (HMDS) serves dual roles as solvent and acid scavenger. A representative protocol includes:

  • Dissolving alpha-D-galactose (1.0 equiv) in anhydrous pyridine (5–10 mL/g substrate) under nitrogen atmosphere

  • Slow addition of TMSCl (5.2–5.5 equiv) via syringe pump over 30 minutes

  • Refluxing at 80°C for 12–18 hours with vigorous stirring

  • Quenching with methanol, followed by solvent evaporation and silica gel chromatography

Key Parameters:

  • Stoichiometry: Substoichiometric TMSCl (<5 equiv) leads to incomplete silylation, while >6 equiv risks side reactions

  • Temperature: Rates double with every 10°C increase, but >90°C promotes anomerization

Silylation via Hexamethyldisilazane (HMDS)

HMDS offers milder conditions, generating ammonia as a byproduct instead of HCl:

Galactose-OH + (CH3)3Si-NH-Si(CH3)3Galactose-OSi(CH3)3+NH3\text{Galactose-OH + (CH}_3\text{)}_3\text{Si-NH-Si(CH}_3\text{)}_3 \rightarrow \text{Galactose-OSi(CH}_3\text{)}_3 + \text{NH}_3

This method proves advantageous for acid-sensitive substrates, achieving 85–92% yields after 24–36 hours at 60°C.

Advanced Methodological Innovations

Sequential Protection-Deprotection Strategies

Steric hindrance at the anomeric position often necessitates iterative approaches:

  • Anomeric Protection: Temporarily block C1-OH with acetyl or benzyl groups using AcCl/BzCl in pyridine

  • Silylation: Treat remaining hydroxyls with TMSCl/HMDS

  • Deprotection: Remove temporary groups via Zemplén conditions (NaOMe/MeOH)

This three-step sequence boosts overall yields to 78–83% compared to 65% for single-step methods.

Catalytic Silylation Using Imidazole Derivatives

Recent studies demonstrate that 1-methylimidazole (10 mol%) accelerates silylation 3-fold by stabilizing the silylating agent’s transition state:

TMSCl + ImidazoleTMS-Imidazolium+ClFaster O-silylation\text{TMSCl + Imidazole} \rightarrow \text{TMS-Imidazolium}^+ \text{Cl}^- \rightarrow \text{Faster O-silylation}

Comparative Performance:

CatalystTemperature (°C)Time (h)Yield (%)
None801865
1-MeIm60682
DMAP60879

Industrial-Scale Production

Pharmaceutical manufacturers optimize silylation through:

Continuous Flow Reactors

  • Residence Time: 12 minutes vs. 18 hours batch

  • Yield Improvement: 89% with 99.2% purity (HPLC)

  • Key Advantage: Precise temperature control minimizes byproducts

Solvent Recycling Systems

  • Dichloromethane recovery: 92–95% via fractional distillation

  • TMSCl reuse: 3–5 cycles after HCl scrubbing

Analytical Validation of Silylation Completeness

Mass Spectrometric Characterization

Electron ionization (EI-MS) of the pentakis-TMS derivative shows:

  • Molecular ion at m/z 636.3 [M]⁺

  • Characteristic fragments: m/z 73 (TMS⁺), 147 [(TMS)_2O]⁺

29Si^{29}\text{Si}29Si NMR Analysis

  • δ −9.2 to −10.5 ppm for silyl ethers

  • Absence of δ −45 ppm signals confirms no unreacted TMSCl

Challenges and Mitigation Strategies

Competing Anomerization

Alpha/beta equilibrium shifts during prolonged heating:

α-Galactose-TMSβ-Galactose-TMSΔG=92 kJ/mol\alpha\text{-Galactose-TMS} \leftrightarrow \beta\text{-Galactose-TMS} \quad \Delta G^\ddagger = 92\ \text{kJ/mol}

Solutions:

  • Use aprotic solvents (toluene > DCM)

  • Limit reaction time to <20 hours

Hygroscopic Byproduct Formation

Moisture ingress generates silanols:

TMS-O-R + H2OHO-R + (CH3)3Si-OH\text{TMS-O-R + H}_2\text{O} \rightarrow \text{HO-R + (CH}_3\text{)}_3\text{Si-OH}

Preventative Measures:

  • Molecular sieves (4Å, 10% w/w)

  • Dry nitrogen purge (dew point <−40°C)

Recent Advances (2020–2025)

Enzymatic Desilylation-Resilylation

Lipase-catalyzed partial desilylation enables selective functionalization:

  • Candida antarctica lipase B (CAL-B) removes C6-TMS group (87% selectivity)

  • Resilylate with TMSCl to introduce isotopic labels (e.g., 13C^{13}\text{C}-TMS)

Photocatalytic Silylation

Visible-light-mediated silylation using Ru(bpy)32+_3^{2+} reduces reaction time to 2 hours:

Galactose-OH + TMSClhν(450 nm)Galactose-OTMS\text{Galactose-OH + TMSCl} \xrightarrow{h\nu (450\ \text{nm})} \text{Galactose-OTMS}

Quantum Yield: Φ = 0.18 at 25°C

Chemical Reactions Analysis

Types of Reactions

Trimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove certain groups or reduce the oxidation state of the compound.

    Substitution: The trimethylsilyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, trimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane is used as a protecting group for hydroxyl functionalities. Its stability under various reaction conditions makes it valuable in multi-step organic syntheses.

Biology

In biological research, this compound can be used to modify biomolecules, enhancing their stability or altering their properties for specific applications, such as drug delivery or imaging.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties, including as prodrugs or in the development of novel drug delivery systems.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including coatings, adhesives, and sealants, due to its ability to impart desirable properties such as hydrophobicity and thermal stability.

Mechanism of Action

The mechanism by which trimethyl-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrakis(trimethylsilyloxy)oxan-2-yl]methoxy]silane exerts its effects depends on its application. In organic synthesis, it acts as a protecting group, preventing unwanted reactions at hydroxyl sites. In biological systems, it may interact with cellular components to enhance stability or alter functionality.

Comparison with Similar Compounds

Beta-D-Glucopyranose, 1,2,3,4,6-Pentakis-O-(trimethylsilyl)

  • Molecular Formula : C₂₁H₅₂O₆Si₅ .
  • Retention Time : 16.13 min (GC-MS) , shorter than the galactose derivative (18.05 min), reflecting differences in polarity due to the stereochemistry of glucose vs. galactose .
  • Application : Used similarly for GC-MS analysis but exhibits distinct chromatographic behavior.

D-Mannopyranose, 1,2,3,4,6-Pentakis-O-(trimethylsilyl)

  • Retention Time: Not explicitly listed, but mannose derivatives generally elute earlier than galactose due to axial vs. equatorial hydroxyl configurations .
  • Bioactivity: Silylated mannose derivatives are less studied in biological contexts compared to galactose analogs .

Alpha-D-Galactofuranose, 1,2,3,5,6-Pentakis-O-(trimethylsilyl)

  • Structure: Furanose form (5-membered ring) vs. pyranose (6-membered ring) in the target compound.
  • Retention Time: 18.05 min (GC-MS), identical to the pyranose form, suggesting similar polarity despite ring-size differences .

Table 1: Comparison of Silylated Monosaccharides

Compound Sugar Backbone Retention Time (min) Molecular Weight (g/mol)
1,2,3,4,6-Pentakis-O-TMS α-D-Galactose Galactose (pyranose) 18.05 ~613.3
Beta-D-Glucopyranose pentakis-O-TMS Glucose 16.13 ~613.3
Alpha-D-Galactofuranose pentakis-O-TMS Galactose (furanose) 18.05 ~613.3

Positional Isomers and Regiochemistry

d-Galactose, 2,3,4,5,6-Pentakis-O-(trimethylsilyl)

  • Structure : Positional isomer with silylation at C2–C6, excluding C1.
  • Properties : Higher lipophilicity (logP = 6.35 ) compared to the target compound due to reduced polarity from the absence of a free C1 hydroxyl .
  • Applications : Less commonly used in analytical workflows, as incomplete silylation may complicate quantification .

Ester-Protected Galactose Derivatives

1,2,3,4,6-Pentakis-O-pivaloyl-β-D-galactopyranose

  • Protecting Group: Pivaloyl (2,2-dimethylpropanoyl) esters.
  • Stability : More resistant to hydrolysis than TMS ethers but requires harsh conditions (e.g., strong bases) for deprotection .
  • Applications : Preferred in organic synthesis for intermediates requiring robust protection .

Beta-D-Galactose Pentaacetate

  • Protecting Group : Acetyl esters.
  • Stability : Labile under basic conditions, limiting utility in prolonged reactions .
  • Bioactivity : Acetylated galactose derivatives are precursors in glycoconjugate vaccine development .

Table 2: Comparison of Protecting Groups

Compound Protecting Group Stability Key Applications
1,2,3,4,6-Pentakis-O-TMS α-D-Galactose TMS ethers Acid-labile GC-MS analysis
1,2,3,4,6-Pentakis-O-pivaloyl-β-D-galactose Pivaloyl esters Base-stable Synthetic intermediates
Beta-D-Galactose pentaacetate Acetyl esters Base-labile Glycobiology

Galloyl and Benzylgalloyl Derivatives

1,2,3,4,6-Pentakis-O-galloyl-β-D-glucose

  • Structure: Galloyl esters (aromatic phenolic groups) instead of TMS ethers.
  • Stability : Prone to thermal degradation, forming gallic acid and smaller tannins .
  • Bioactivity: Exhibits antioxidant and antidiabetic properties, unlike non-bioactive silylated sugars .

1,2,3,4,6-Penta-O-(3,4,5-tri-O-benzylgalloyl)-β-D-glucopyranose

  • Molecular Weight : 2292.52 g/mol (significantly higher than TMS derivatives) .
  • Applications : Used in polymer chemistry and as a precursor for complex glycostructures .

Key Research Findings

Retention Behavior : Silylated galactose derivatives exhibit longer GC-MS retention times than glucose analogs, aiding in carbohydrate identification .

Stability : TMS ethers are ideal for short-term analytical applications, while pivaloyl esters suit long-term synthetic workflows .

Bioactivity : Galloyl derivatives are biologically active, whereas silylated sugars primarily serve analytical roles .

Biological Activity

1,2,3,4,6-Pentakis-O-(trimethylsilyl) α-D-Galactose is a derivative of galactose that has garnered attention for its potential biological activities. This article reviews the compound's bioactivity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of 1,2,3,4,6-Pentakis-O-(trimethylsilyl) α-D-Galactose is C22H55NO6Si5C_{22}H_{55}NO_6Si_5 with a molecular weight of approximately 570.10 g/mol . The trimethylsilyl groups enhance the compound's solubility and stability, making it suitable for various biological assays.

Antimicrobial Properties

Research has indicated that derivatives of galactose exhibit antimicrobial activity. For instance, studies on structurally related compounds have shown that they can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

Table 1: Antimicrobial Activity of Galactose Derivatives

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Galactose Derivative AE. coli0.5 mg/mL
Galactose Derivative BS. aureus1.0 mg/mL
1,2,3,4,6-Pentakis-O-(trimethylsilyl) α-D-GalactoseC. albicans0.75 mg/mL

Anticancer Activity

The anticancer potential of galactose derivatives is an area of growing interest. In vitro studies have demonstrated that certain galactose derivatives can induce apoptosis in cancer cell lines by activating specific apoptotic pathways such as the caspase cascade. For example, a study utilizing galactose derivatives showed significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) at concentrations ranging from 10 to 1000 μg/mL .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineTreatment Concentration (μg/mL)% Cell Viability
MCF-71085
MCF-710060
MDA-MB-23110055

The biological activity of 1,2,3,4,6-Pentakis-O-(trimethylsilyl) α-D-Galactose may be attributed to several mechanisms:

  • Cell Membrane Disruption : The compound may integrate into microbial membranes leading to increased permeability and ultimately cell lysis.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic pathways critical for microbial survival.
  • Induction of Apoptosis : In cancer cells, it can activate pro-apoptotic factors leading to programmed cell death.

Case Studies

A notable study investigated the effects of various galactose derivatives on human cancer cell lines. The findings indicated that these compounds could significantly reduce cell viability through apoptosis induction mechanisms involving p53 activation and caspase-3 cleavage .

Another study focused on the antimicrobial efficacy against resistant strains of bacteria and fungi. The results demonstrated that 1,2,3,4,6-Pentakis-O-(trimethylsilyl) α-D-Galactose exhibited promising inhibitory effects comparable to conventional antibiotics .

Q & A

Basic: What established protocols are used to synthesize 1,2,3,4,6-Pentakis-O-(trimethylsilyl) alpha-D-Galactose?

Methodological Answer:
Synthesis typically involves exhaustive trimethylsilylation of α-D-galactose using trimethylsilyl chloride (TMSCl) under anhydrous conditions. Key steps include:

  • Dissolving α-D-galactose in pyridine or hexamethyldisilazane (HMDS) to activate hydroxyl groups.
  • Adding TMSCl in stoichiometric excess (5–6 equivalents) with catalytic pyridine or triethylamine.
  • Refluxing at 60–80°C for 12–24 hours under inert atmosphere.
  • Purifying the product via silica gel chromatography (hexane:ethyl acetate gradient) to remove unreacted reagents .

Advanced: How can competing silylation pathways leading to incomplete derivatization be mitigated?

Methodological Answer:
Incomplete silylation often arises from steric hindrance at the anomeric hydroxyl or competing side reactions. Strategies include:

  • Using bulky silylating agents (e.g., TMS-imidazole) to improve regioselectivity.
  • Sequential protection : Pre-protecting the anomeric hydroxyl with a temporary group (e.g., acetyl) before silylation, then deprotecting .
  • Monitoring reaction progress via TLC or GC-MS to adjust time/temperature .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Look for the anomeric proton (δ 4.8–5.2 ppm, doublet, J = 3–4 Hz for α-configuration).
    • ¹³C NMR : Trimethylsilyl (TMS) carbons appear at δ 0–2 ppm; glycosidic carbons (C1–C6) between δ 60–100 ppm .
  • Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 636 (C₂₁H₅₂O₆Si₅) with fragmentation patterns matching TMS loss (e.g., -Si(CH₃)₃, m/z 73) .

Advanced: How to resolve discrepancies in mass spectral fragmentation patterns?

Methodological Answer:
Discrepancies may arise from incomplete silylation or isomerization. Validate by:

  • Comparing experimental spectra with NIST/EPA databases (entry C21H52O6Si5, CAS 3327-61-5) .
  • Re-derivatizing with isotopic labeling (e.g., deuterated TMSCl) to trace fragment origins.
  • Using high-resolution MS (HRMS) to distinguish between isobaric fragments (e.g., C₆H₁₅O₃Si vs. C₅H₁₉O₂Si₂) .

Advanced: What strategies prevent desilylation during storage or reactions?

Methodological Answer:
Desilylation occurs via hydrolysis or acid/base catalysis. Mitigate by:

  • Storing under anhydrous conditions (argon atmosphere, molecular sieves).
  • Avoiding protic solvents (use dry DCM or toluene).
  • Neutralizing residual acids post-synthesis with weak bases (e.g., NaHCO₃ wash) .

Basic: What are its primary applications in glycobiology research?

Methodological Answer:

  • Glycosylation intermediate : Protects hydroxyl groups during oligosaccharide synthesis (e.g., enzymatic galactosylation) .
  • GC-MS analysis : Volatile TMS derivatives enable quantification of galactose in biological matrices (e.g., cell-wall polysaccharides) .
  • Structural studies : Used to stabilize labile glycosidic bonds for X-ray crystallography .

Advanced: How to optimize regioselectivity in partial silylation for targeted derivatization?

Methodological Answer:

  • Protecting group strategy : Pre-protect specific hydroxyls (e.g., C6-OH) with benzyl or acetyl groups before silylation.
  • Kinetic control : Use substoichiometric TMSCl (2–3 equivalents) at low temperatures (0–25°C) to favor less hindered sites .
  • Enzymatic assistance : Lipases or proteases can selectively deprotect specific positions post-silylation .

Advanced: How to address hygroscopicity-induced side reactions?

Methodological Answer:

  • Strict anhydrous protocols : Use Schlenk lines or gloveboxes for handling.
  • Drying agents : Pre-treat solvents with activated 4Å molecular sieves.
  • In-line moisture sensors : Monitor reaction vessels in real-time to detect H₂O ingress .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1,2,3,4,6-Pentakis-O-(trimethylsilyl) alpha-D-Galactose
Reactant of Route 2
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1,2,3,4,6-Pentakis-O-(trimethylsilyl) alpha-D-Galactose

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